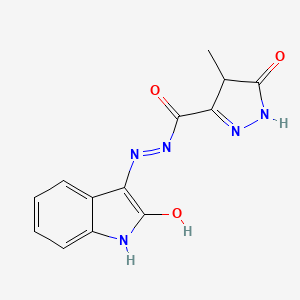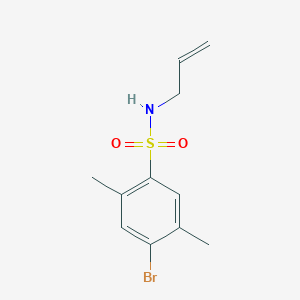![molecular formula C16H13BrN2O4S B5117684 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BMB-BA and is a member of the thioamide class of compounds. The synthesis of this compound is complex, and it requires a multi-step process.
Scientific Research Applications
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential therapeutic applications in various scientific research studies. Some of the most notable applications include its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties that make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to exhibit potent anti-microbial activity against various strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting various signaling pathways involved in cancer progression. Furthermore, the anti-inflammatory and anti-microbial properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of bacteria and fungi.
Biochemical and Physiological Effects:
3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit potent biochemical and physiological effects. Studies have shown that this compound is highly selective in its anti-cancer activity, exhibiting minimal toxicity towards normal cells. Additionally, this compound has been shown to possess excellent bioavailability, making it a potential candidate for oral administration. Furthermore, this compound has been shown to possess good stability and solubility, making it a suitable candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound exhibits excellent bioavailability, stability, and solubility, making it a suitable candidate for further development as a therapeutic agent. However, there are some limitations associated with using this compound in lab experiments. One limitation is the complex synthesis process, which can make it difficult to obtain large quantities of the compound. Additionally, the cost of synthesizing this compound can be high, making it less accessible to researchers with limited funding.
Future Directions
There are several future directions for the research and development of 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to further investigate the mechanism of action of this compound to gain a better understanding of its anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, future studies should focus on optimizing the synthesis process to make this compound more accessible to researchers. Furthermore, future studies should investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future studies should investigate the potential of this compound as a drug delivery system for other therapeutic agents.
Synthesis Methods
The synthesis of 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is a multi-step process that involves several chemical reactions. The first step involves the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form 3-bromo-4-methoxybenzoyl chloride. The second step involves the reaction of this intermediate with thiourea to form 3-bromo-4-methoxybenzoylthiourea. The final step involves the reaction of this intermediate with 2-chloro-N-(4-nitrophenyl)acetamide to form the desired product, 3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid.
properties
IUPAC Name |
3-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-23-13-6-5-9(8-12(13)17)14(20)19-16(24)18-11-4-2-3-10(7-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJBBBDWQUUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5117623.png)

![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)
![ethyl 5-acetyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5117631.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
